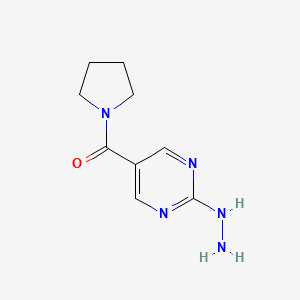
5-Fluoro-3-(2-methoxyphenyl)benzoic acid
Descripción general
Descripción
5-Fluoro-3-(2-methoxyphenyl)benzoic acid is a synthetic compound that belongs to the class of benzoic acid derivatives. It has a molecular weight of 246.24 . The IUPAC name for this compound is 5-fluoro-2’-methoxy [1,1’-biphenyl]-3-carboxylic acid .
Molecular Structure Analysis
The linear formula for this compound is C14H11FO3 . The InChI code for this compound is 1S/C14H11FO3/c1-18-13-5-3-2-4-12 (13)9-6-10 (14 (16)17)8-11 (15)7-9/h2-8H,1H3, (H,16,17) .Physical And Chemical Properties Analysis
This compound is an off-white powder . The molecular weight of this compound is 246.24 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación
Hypoglycemic Activity
5-Fluoro-3-(2-methoxyphenyl)benzoic acid has been investigated for its role in the development of hypoglycemic benzoic acid derivatives. Studies found that alterations in this compound's structure, like replacing the 2-methoxy group, significantly impacted its hypoglycemic activity, indicating potential applications in diabetes treatment (Grell et al., 1998).
Synthesis of Fluoronaphthoic Acids
Research into the synthesis of fluoronaphthoic acids, which includes derivatives of this compound, highlights its importance in creating biologically active compounds. The studies provide methods for synthesizing various mono- and difluoronaphthoic acids, showcasing the compound's versatility in organic synthesis (Tagat et al., 2002).
Directed Lithiation
The directed lithiation of benzoic acids, including this compound, has been explored to understand its reactivity. This research provides insights into the chemistry of such compounds and their potential for creating ortho-substituted products, which could be valuable in various chemical syntheses (Bennetau et al., 1995).
Serotonin Receptor Study
In neuroscientific research, derivatives of this compound have been used as molecular imaging probes in PET scans to quantify serotonin receptor densities. This application is particularly significant in studying Alzheimer's disease and other cognitive impairments (Kepe et al., 2006).
Sulfonamide Hypoglycemics
Investigations into the hypoglycemic activity of related N-substituted carbamoylbenzoic acids have revealed that this compound derivatives display significant hypoglycemic activity. This research contributes to the understanding of the compound's potential in developing new diabetes medications (Rufer & Losert, 1979).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and can cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear personal protective equipment, avoid ingestion and inhalation, and use only in a well-ventilated area .
Análisis Bioquímico
Biochemical Properties
5-Fluoro-3-(2-methoxyphenyl)benzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, it may interact with enzymes involved in the synthesis and degradation of specific biomolecules, leading to changes in their activity and function. The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity and altering the biochemical pathway it regulates .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling molecules, leading to changes in cellular responses to external stimuli. Additionally, this compound can alter gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the production of specific proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific target and context. Additionally, this compound can influence gene expression by interacting with DNA or RNA, thereby affecting the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over time or under specific environmental conditions. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating specific biochemical pathways or cellular processes. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological functions. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes. For example, it may interfere with the synthesis or degradation of key biomolecules, leading to changes in their concentrations and overall metabolic balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and potential therapeutic effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. The subcellular localization of this compound is crucial for its interaction with specific biomolecules and its overall biological activity .
Propiedades
IUPAC Name |
3-fluoro-5-(2-methoxyphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-13-5-3-2-4-12(13)9-6-10(14(16)17)8-11(15)7-9/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJOWXOXIMCDGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=CC(=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40689131 | |
| Record name | 5-Fluoro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40689131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261924-27-9 | |
| Record name | 5-Fluoro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40689131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine](/img/structure/B1440601.png)



